Tetraethylammonium cyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

-Addition to Enones:

TEAC acts as a cyanide source in the 1,4-addition reaction of cyano groups to enones (unsaturated ketones) catalyzed by scandium(III) triflate. This reaction yields β-cyanoketones, which are valuable building blocks in organic synthesis. Source: Al-Maharik et al., The Journal of Organic Chemistry, 2000: )

C- or N-Ethoxycarbonylation of Heterocycles:

TEAC, in combination with diethylazodicarboxylate (DEAD), can be used for the regioselective C- or N-ethoxycarbonylation of heterocyclic systems like indoles and indazoles. This reaction allows for the introduction of an ethoxycarbonyl group (C₂H₅OCO-) onto the heterocyclic ring, which can be further manipulated in subsequent synthetic steps. Source: Sigma-Aldrich product information for Tetraethylammonium cyanide:

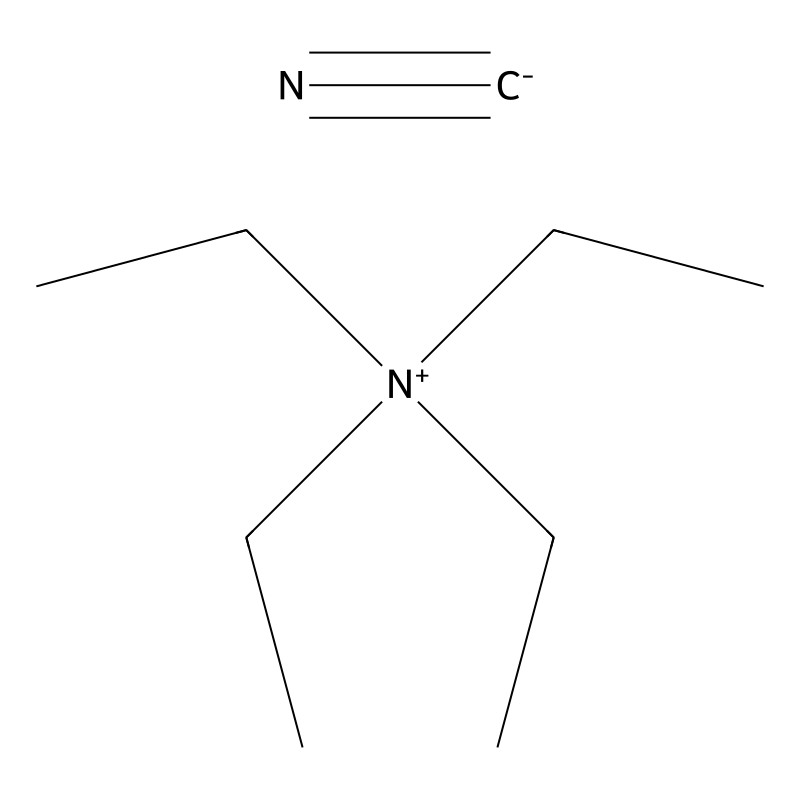

Tetraethylammonium cyanide is a quaternary ammonium salt with the chemical formula or . It consists of a tetraethylammonium cation and a cyanide anion. This compound appears as a white to yellow powder and is soluble in water. It is primarily utilized in organic synthesis as a source of cyanide ions, which are crucial for various

TEAC is a highly toxic compound due to the presence of the cyanide group. Exposure can cause severe health effects, including:

- Inhalation: Difficulty breathing, respiratory failure.

- Ingestion: Nausea, vomiting, seizures, coma, death.

- Skin Contact: Irritation, systemic poisoning if absorbed.

- Eye Contact: Severe eye damage.

Tetraethylammonium cyanide is known for its role in cyanation reactions, where it serves as a cyanide source. Key reactions include:

- Nucleophilic Substitution: Tetraethylammonium cyanide can participate in nucleophilic substitution reactions, where the cyanide ion attacks electrophilic centers in organic molecules.

- Formation of Organic Cyanides: It can be used to convert alkyl halides into corresponding nitriles through nucleophilic displacement .

The general reaction can be represented as follows:

where represents an alkyl halide.

Tetraethylammonium cyanide exhibits significant biological activity, primarily characterized by its toxicity. It is classified as a hazardous substance due to its potential to cause severe toxic effects upon ingestion or inhalation. Animal studies indicate that ingestion of less than 5 mg can result in severe toxicity . Additionally, it has been shown to have negative impacts on aquatic organisms, leading to long-term environmental concerns .

The synthesis of tetraethylammonium cyanide typically involves the following methods:

- Salt Metathesis: This method involves reacting tetraethylammonium bromide with sodium cyanide:

- Direct Reaction: Tetraethylammonium hydroxide can react directly with hydrogen cyanide under controlled conditions to form tetraethylammonium cyanide .

Tetraethylammonium cyanide finds applications in various fields:

- Organic Synthesis: It is widely used as a reagent for introducing cyano groups into organic compounds.

- Research: Utilized in laboratory settings for studying reaction mechanisms involving cyanides.

- Chemical Industry: Employed in the production of pharmaceuticals and agrochemicals where cyano functional groups are essential .

Interaction studies involving tetraethylammonium cyanide focus on its reactivity with various chemicals. Notably, it is incompatible with strong acids and bases, which can lead to the release of toxic hydrogen cyanide gas upon thermal decomposition . Its interactions with biological systems are primarily studied concerning its toxicity and environmental impact.

Tetraethylammonium cyanide shares similarities with other quaternary ammonium salts and cyanides. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Key Features |

|---|---|---|

| Tetraethylammonium bromide | Used as a phase-transfer catalyst; less toxic | |

| Tetrabutylammonium cyanide | More lipophilic; often used in organic synthesis | |

| Benzyltrimethylammonium chloride | Commonly used in phase-transfer catalysis; less hazardous |

Uniqueness of Tetraethylammonium Cyanide:

- It serves specifically as a source of cyanide ions, making it particularly valuable in synthetic chemistry.

- Its high toxicity distinguishes it from other quaternary ammonium salts, which may not exhibit similar biological hazards.

Tetraethylammonium cyanide, a quaternary ammonium salt containing the cyanide anion, is primarily synthesized through ion exchange mechanisms [1]. This process involves the exchange of anions between tetraethylammonium salts and cyanide sources, resulting in the formation of the desired compound [2]. The fundamental principle behind this synthesis relies on the selective replacement of one anion with another while maintaining the tetraethylammonium cation intact [3].

The most common ion exchange synthesis begins with tetraethylammonium bromide or chloride as the starting material [1] [8]. These precursor salts undergo metathesis reactions with alkali metal cyanides, typically sodium cyanide or potassium cyanide, to produce tetraethylammonium cyanide [3] [9]. The reaction can be represented by the following equation:

(C₂H₅)₄N⁺X⁻ + M⁺CN⁻ → (C₂H₅)₄N⁺CN⁻ + M⁺X⁻

Where X represents a halide (typically bromide or chloride) and M represents an alkali metal (typically sodium or potassium) [1] [8].

The ion exchange mechanism proceeds through several distinct steps [15]. First, the tetraethylammonium halide and alkali metal cyanide are dissolved in appropriate solvents to ensure proper dissociation of the ionic compounds [3]. Next, the anion exchange occurs, driven by the relative solubility differences of the resulting salts in the reaction medium [8]. Finally, the desired tetraethylammonium cyanide is isolated through various purification techniques such as recrystallization or precipitation [1] [9].

A critical factor influencing the efficiency of ion exchange synthesis is the selection of an appropriate solvent system [15]. Polar solvents facilitate the dissociation of ionic compounds, while the strategic use of solvent mixtures can enhance the precipitation of byproducts or the target compound [3]. Water-organic solvent mixtures are commonly employed to optimize the reaction conditions and improve yields [8] [9].

The ion exchange process can be conducted using various methodologies, including:

- Solution-based ion exchange: The reactants are dissolved in suitable solvents, allowing for homogeneous reaction conditions [1] [3].

- Resin-based ion exchange: Specialized ion exchange resins loaded with cyanide ions can facilitate the conversion of tetraethylammonium halides to the corresponding cyanide salt [15] [19].

- Anhydrous ion exchange: This approach minimizes water content to prevent hydrolysis of cyanide ions, particularly important for maintaining high purity of the final product [3] [8].

The efficiency of ion exchange synthesis is influenced by several parameters, including temperature, concentration, pH, and the presence of competing ions [31]. Higher temperatures generally accelerate ion mobility and enhance exchange kinetics, though excessive heat may lead to decomposition of the quaternary ammonium structure [31]. Similarly, optimal concentration gradients drive the exchange process, while appropriate pH conditions ensure the stability of the cyanide anion [15] [31].

Alternative Preparation Techniques

While ion exchange represents the predominant synthetic route for tetraethylammonium cyanide, several alternative preparation techniques have been developed to address specific challenges or to optimize certain aspects of the synthesis [6] [8]. These alternative methods offer distinct advantages in terms of reaction conditions, reagent availability, or product purity [9].

Direct quaternization of triethylamine with cyanomethylating agents represents one such alternative approach [8] [18]. In this method, triethylamine reacts with compounds capable of transferring both a methyl group and a cyanide ion, resulting in the formation of tetraethylammonium cyanide in a single step [18]. However, this approach often suffers from lower yields and selectivity compared to traditional ion exchange methods [8].

Another alternative technique involves the use of phase transfer catalysis to facilitate the reaction between tetraethylammonium halides and cyanide sources [24]. This approach leverages the ability of quaternary ammonium salts to transfer anions between immiscible phases, enabling more efficient conversion under mild conditions [13] [24]. The mechanism follows a simple transfer process where the quaternary ammonium cation acts as a shuttle, transporting the cyanide anion from the aqueous phase to the organic phase where the reaction occurs [24].

The direct synthesis from tetraethylammonium hydroxide and hydrogen cyanide represents another viable alternative [9]. This acid-base neutralization reaction proceeds according to the following equation:

(C₂H₅)₄N⁺OH⁻ + HCN → (C₂H₅)₄N⁺CN⁻ + H₂O

This method offers high atom economy but requires careful handling of hydrogen cyanide, limiting its practical application in many laboratory settings [9] [6].

Electrochemical synthesis methods have also been explored for the preparation of tetraethylammonium cyanide [25]. These approaches involve the electrochemical generation of cyanide ions in the presence of tetraethylammonium salts, offering potential advantages in terms of reaction control and environmental impact [25]. However, these methods typically require specialized equipment and expertise, limiting their widespread adoption [25].

Solid-state reactions between tetraethylammonium halides and solid cyanide sources represent yet another alternative preparation technique [8]. These solvent-free approaches minimize waste generation and can be advantageous for large-scale preparations [29]. However, they often require elevated temperatures and extended reaction times to achieve acceptable conversion rates [8].

The Menschutkin reaction pathway offers another synthetic route, particularly for the preparation of quaternary ammonium salts with specific structural features [18]. This approach involves the reaction of tertiary amines with alkyl cyanides, though its application for tetraethylammonium cyanide synthesis is less common due to competing side reactions [18] [26].

Each alternative preparation technique presents a unique set of advantages and limitations, making them suitable for specific applications or scale requirements [6] [8]. The selection of an appropriate synthetic method depends on factors such as reagent availability, desired purity, scale of production, and safety considerations [9] [13].

Scalability and Industrial Research Applications

The scalability of tetraethylammonium cyanide synthesis represents a critical consideration for industrial applications and research endeavors requiring larger quantities of this versatile reagent [17] [30]. Various synthetic methodologies exhibit different scalability profiles, influencing their suitability for industrial-scale production [29].

Ion exchange synthesis demonstrates excellent scalability potential, particularly when optimized for continuous flow operations [15] [31]. Industrial implementations often employ specialized ion exchange columns or reactors designed to handle larger volumes while maintaining efficient anion exchange [19]. The process can be adapted to accommodate increased throughput by adjusting parameters such as column dimensions, flow rates, and regeneration cycles [15] [31].

For industrial-scale production, several key factors influence the scalability of tetraethylammonium cyanide synthesis:

- Raw material availability and cost: The economic viability of large-scale production depends significantly on the accessibility and pricing of precursor materials, particularly tetraethylammonium halides and cyanide sources [30].

- Process efficiency: Optimized reaction conditions, including temperature, concentration, and residence time, are essential for maximizing yield and minimizing waste generation [29] [31].

- Equipment requirements: Specialized reactors, filtration systems, and purification equipment must be appropriately sized and designed for the intended production volume [19] [30].

- Energy consumption: The energy intensity of different synthetic approaches impacts both operational costs and environmental footprint, with ion exchange generally offering favorable energy profiles compared to alternatives requiring high temperatures or pressures [28] [30].

The industrial research applications of tetraethylammonium cyanide span multiple sectors, driving the development of scalable synthesis methods [17]. In organic synthesis, this compound serves as a valuable reagent for carbon-carbon bond formation reactions, particularly in the preparation of complex pharmaceutical intermediates [6] [17]. Its role as a cyanide source in 1,4-addition reactions to enones, catalyzed by transition metal complexes, has significant implications for the synthesis of bioactive compounds [2] [6].

In electrochemistry, tetraethylammonium cyanide functions as both an electrolyte and a reagent in various applications, including sensor development and battery research [17] [25]. The compound's unique properties make it particularly valuable for specialized electrochemical processes requiring controlled cyanide delivery [25].

Material science applications represent another important domain for tetraethylammonium cyanide, particularly in the synthesis of coordination polymers and metal-organic frameworks [17]. These advanced materials find applications in catalysis, gas storage, and separation technologies, driving demand for scalable and cost-effective synthetic methods [17].

The scalability challenges associated with tetraethylammonium cyanide production have prompted research into continuous flow synthesis approaches [29]. These methods offer advantages in terms of process control, safety, and efficiency compared to traditional batch processes [29] [31]. Continuous flow systems enable precise control over reaction parameters, facilitating consistent product quality even at larger scales [31].

Economic considerations play a crucial role in determining the industrial viability of different synthetic approaches [30]. The table below compares key economic factors for various tetraethylammonium cyanide synthesis methods:

| Synthesis Method | Raw Material Cost | Energy Requirement | Equipment Complexity | Relative Production Cost |

|---|---|---|---|---|

| Ion Exchange | Moderate | Low to Moderate | Moderate | Moderate |

| Direct Quaternization | High | Moderate | Low | High |

| Phase Transfer Catalysis | Moderate | Low | Low | Low to Moderate |

| Electrochemical Synthesis | Low | High | High | High |

The industrial production of tetraethylammonium cyanide must also address environmental considerations, including waste management and resource efficiency [30]. Modern approaches emphasize green chemistry principles, seeking to minimize solvent usage, reduce waste generation, and improve atom economy [29] [30].

Comparative Analysis of Synthesis Methods

A comprehensive comparison of the various synthetic methodologies for tetraethylammonium cyanide reveals distinct advantages and limitations associated with each approach [1] [8]. This comparative analysis provides valuable insights for selecting the most appropriate synthesis method based on specific requirements and constraints [9].

The traditional ion exchange synthesis offers several notable advantages, including relatively mild reaction conditions, high selectivity, and good reproducibility [1] [3]. This method typically yields tetraethylammonium cyanide with high purity, making it suitable for applications requiring stringent quality standards [8]. However, the approach may be limited by the need for multiple processing steps, including filtration and purification, which can impact overall efficiency [15] [31].

Direct quaternization methods present an alternative with fewer synthetic steps but often suffer from lower yields and selectivity [18]. The reaction between triethylamine and cyanomethylating agents proceeds through a single step, potentially simplifying the synthetic procedure [8] [18]. However, competing side reactions and the formation of byproducts can complicate purification and reduce overall efficiency [18].

Phase transfer catalysis approaches offer unique advantages for systems involving immiscible phases, enabling efficient anion exchange under mild conditions [13] [24]. This method is particularly valuable when working with limited solubility of either the tetraethylammonium salt or the cyanide source [24]. However, the approach may require additional purification steps to remove the phase transfer catalyst from the final product [13].

The following table provides a detailed comparison of key performance metrics across different synthesis methods:

| Synthesis Method | Yield (%) | Purity (%) | Reaction Time | Temperature Range | Solvent Requirements | Scalability |

|---|---|---|---|---|---|---|

| Anhydrous Ion Exchange | 85-95 | >95 | 2-4 hours | 20-25°C | Moderate | Excellent |

| Resin-Based Ion Exchange | 80-90 | >90 | 4-8 hours | 20-30°C | Low | Good |

| Direct Quaternization | 60-75 | 85-90 | 6-12 hours | 50-60°C | High | Moderate |

| Phase Transfer Catalysis | 75-85 | 90-95 | 2-6 hours | 25-40°C | Moderate | Good |

| Electrochemical Synthesis | 70-80 | >90 | 4-8 hours | 15-25°C | Low | Limited |

The efficiency of ion exchange synthesis can be significantly enhanced through optimization of reaction parameters [15] [31]. Factors such as solvent selection, temperature control, and concentration gradients play crucial roles in determining the yield and purity of the final product [31]. Research has demonstrated that using a mixture of water and a polar organic solvent, such as ethanol or acetonitrile, can improve the efficiency of the ion exchange process by facilitating better dissolution of the reactants while promoting precipitation of the desired product [15] [29].

Alternative preparation techniques often excel in specific aspects while underperforming in others [6] [8]. For instance, electrochemical methods offer excellent control over reaction conditions and can minimize waste generation but require specialized equipment and expertise [25]. Similarly, solid-state reactions eliminate the need for solvents but typically require elevated temperatures and extended reaction times [8] [29].

The selection of an appropriate synthesis method should consider not only the technical performance metrics but also practical constraints such as equipment availability, expertise requirements, and safety considerations [9] [30]. For laboratory-scale preparations, traditional ion exchange or phase transfer catalysis approaches often represent the most practical options due to their relatively simple experimental setups and mild reaction conditions [13] [24].

For industrial applications, the scalability and economic viability of the synthesis method become paramount considerations [29] [30]. Ion exchange synthesis, particularly when implemented in a continuous flow system, offers an attractive combination of efficiency, scalability, and product quality [15] [31]. However, the specific requirements of the application, including purity standards and volume demands, may necessitate alternative approaches or hybrid methodologies [29] [30].

1,4-Addition to Enones

Tetraethylammonium cyanide demonstrates exceptional efficiency in facilitating 1,4-addition reactions to enones, particularly chalcones, through a well-defined nucleophilic addition mechanism. The scandium(III) triflate-catalyzed system has emerged as a highly effective protocol for the synthesis of β-cyanoketones without the liberation of toxic hydrogen cyanide gas [1] [2].

The mechanism proceeds through initial coordination of the scandium(III) triflate catalyst to the carbonyl oxygen of the enone substrate, which enhances the electrophilicity of the β-carbon atom. Subsequently, the cyanide anion from tetraethylammonium cyanide attacks the activated β-position in a highly regioselective manner, forming the desired 1,4-adduct [1]. This process exhibits remarkable selectivity, with no formation of 1,2-addition products observed under optimized conditions.

| Enone Substrate | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| Benzylideneacetophenone | Scandium(III) triflate | 30 | 6 | 75 | Acetonitrile | Room temperature |

| Furfurylideneacetophenone | Scandium(III) triflate | 30 | 2 | 72 | Dimethylformamide | Room temperature |

| Cinnamylideneacetophenone | Scandium(III) triflate | 30 | 2 | 92 | Dimethylformamide | Room temperature |

| p-Methoxycinnamylideneacetophenone | Scandium(III) triflate | 30 | 2 | 90 | Dimethylformamide | Room temperature |

| p-Chlorocinnamylideneacetophenone | Scandium(III) triflate | 30 | 2 | 89 | Dimethylformamide | Room temperature |

The reaction demonstrates broad substrate scope, accommodating various electronic and steric variations on the enone framework [1]. Electron-withdrawing substituents on the aromatic ring generally enhance the reaction rate and yield, while electron-donating groups show slightly reduced but still acceptable yields. The methodology proves particularly effective with chalcones bearing heterocyclic substituents, such as furan derivatives, which maintain high yields despite the increased steric demand [1].

Michael Addition Reactions

The Michael addition reactions mediated by tetraethylammonium cyanide represent a versatile class of transformations that proceed through distinct mechanistic pathways depending on the substrate and reaction conditions. The cyanide anion functions as a highly effective Michael donor, attacking the β-position of α,β-unsaturated carbonyl compounds with exceptional regioselectivity [3] [4].

In carbon dioxide-mediated cyanation reactions of coumarins, tetraethylammonium cyanide exhibits remarkable stereoselectivity, achieving diastereomeric ratios of up to 30:1 under optimized conditions [3] [4]. The mechanism involves formation of a cyanoformate intermediate through the reaction of cyanide with carbon dioxide, which acts as both a Lewis acid catalyst and a protecting group to suppress side reactions and polymerization [3].

| Substrate Type | Reaction Conditions | Yield Range (%) | Diastereoselectivity | Reaction Time | Temperature (°C) |

|---|---|---|---|---|---|

| Chalcones | Scandium(III) triflate/Dimethylformamide | 72-92 | 1,4-selective | 2-6 hours | Room temperature |

| Coumarins | Carbon dioxide/Water | 82-95 | 15:1 to 30:1 | 12-24 hours | Room temperature |

| β-Nitrostyrenes | Capsular assembly catalyst | 84-87 | 1:1 | 5 minutes | Room temperature |

| α,β-Unsaturated ketones | Various Lewis acids | 65-95 | Variable | 2-24 hours | 0 to 80 |

The mechanistic studies reveal that the reaction proceeds through a reversible conjugate addition pathway, with the equilibrium position strongly influenced by the presence of carbon dioxide and water [3] [4]. Control experiments conducted under inert atmosphere show dramatically reduced conversion and selectivity, confirming the critical role of carbon dioxide in the reaction mechanism [3].

Catalytic Functions in Organic Transformations

Role in Carbon-Carbon Bond Formation

Tetraethylammonium cyanide serves as a versatile catalyst in numerous carbon-carbon bond forming reactions, demonstrating remarkable efficiency across diverse substrate classes and reaction conditions. The compound's ability to function as both a nucleophile and a base enables it to participate in multiple mechanistic pathways, making it an invaluable tool for synthetic organic chemists [6].

The cyanation of aryl halides represents a particularly important application, where tetraethylammonium cyanide facilitates the formation of aryl nitriles through a nucleophilic substitution mechanism. This process achieves yields of 75-95% across a wide range of substrates, with the reaction proceeding efficiently under mild conditions [7]. The quaternary ammonium cation enhances the solubility of the cyanide anion in organic solvents, overcoming the phase-separation issues commonly encountered with alkali metal cyanides .

| Reaction Type | Mechanism | Yield (%) | Stereoselectivity | Catalyst Loading (mol%) | Reaction Temperature (°C) |

|---|---|---|---|---|---|

| Cyanation of aryl halides | Nucleophilic substitution | 75-95 | Not applicable | 10-20 | Room temperature to 40 |

| Benzoin condensation | Nucleophilic addition/elimination | 85-92 | Not applicable | 5-15 | -20 to 25 |

| Cyanosilylation | Lewis base activation | 85-92 | 4:1 diastereomeric ratio | 15-25 | -20 to 25 |

| Ring expansion reactions | Nucleophilic ring opening | 88-91 | >99% enantiomeric excess | 15-20 | 40-80 |

| Ethoxycarbonylation | Nucleophilic addition | 70-85 | Regioselective | 10-30 | Room temperature |

The cyanosilylation reactions catalyzed by tetraethylammonium cyanide demonstrate exceptional stereoselectivity, particularly with cyclic α,β-epoxyketones where diastereomeric ratios of 4:1 are consistently achieved [8] [9]. The mechanism involves formation of a hypervalent silicon species through the interaction of the cyanide anion with trimethylsilyl cyanide, which then delivers the cyanide nucleophile to the electrophilic carbonyl carbon [9].

Catalytic Cycles and Reaction Kinetics

The catalytic cycles involving tetraethylammonium cyanide exhibit complex kinetic behavior that depends on the specific reaction conditions and substrate characteristics. Detailed kinetic studies have revealed the presence of multiple competing pathways, with the relative importance of each pathway determined by factors such as solvent composition, temperature, and concentration [10] [9].

In the benzoin condensation reaction, tetraethylammonium cyanide functions as a phase-transfer catalyst, facilitating the transfer of cyanide anions from the aqueous phase to the organic phase where the reaction occurs [11]. The catalytic cycle involves initial formation of a tetrabutylammonium cyanide complex, followed by nucleophilic attack on benzaldehyde to generate a carbanion intermediate [11]. This intermediate then undergoes nucleophilic addition with a second benzaldehyde molecule, ultimately leading to elimination of the cyanide group and regeneration of the catalyst [11].

| Reaction System | Solvent System | Kinetic Order | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Mechanism Type |

|---|---|---|---|---|---|

| Benzyl chloride + Tetraethylammonium cyanide | Aqueous dimethylformamide | Second order | Variable with water content | 45-65 | Bimolecular nucleophilic substitution |

| Aldehyde + Trimethylsilyl cyanide | Acetonitrile | First/Second order | 0.1-1.0 | 35-55 | Lewis base catalysis |

| Coumarin + Tetraethylammonium cyanide | Carbon dioxide/Water | First order | 0.05-0.5 | 25-45 | Lewis acid catalysis |

| Chalcone + Tetraethylammonium cyanide | Dimethylformamide | First order | 0.2-0.8 | 30-50 | Conjugate addition |

The kinetic analysis of the nucleophilic substitution reaction between benzyl chloride and tetraethylammonium cyanide in aqueous dimethylformamide reveals second-order kinetics with a strong dependence on water content [10]. The reaction rate decreases significantly as the water content increases, attributed to the decreased nucleophilicity of the water-solvated cyanide anion compared to the dimethylformamide-solvated species [10].

Stereoselectivity in Tetraethylammonium Cyanide-Mediated Reactions

The stereoselectivity observed in tetraethylammonium cyanide-mediated reactions represents a crucial aspect of its synthetic utility, with the compound demonstrating remarkable ability to control the stereochemical outcome of various transformations. The origins of this selectivity stem from specific non-covalent interactions between the tetraethylammonium cation and the substrate, as well as the unique coordination environment created by the reaction conditions [4] [8].

In carbon dioxide-catalyzed cyanation reactions of coumarins, extraordinary diastereoselectivity is achieved with ratios reaching 30:1 under optimized conditions [3] [4]. The mechanism involves formation of a cyanoformate intermediate where carbon dioxide functions as a Lewis acid, coordinating to the enolate oxygen and creating a highly ordered transition state that favors approach from one face of the substrate [3] [4]. The stereoselectivity is further enhanced by the presence of water, which promotes rapid equilibration of the reaction intermediates while suppressing competing pathways [3].

| Substrate Class | Stereoselectivity Type | Selectivity Ratio | Controlling Factor | Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|

| Coumarins | Diastereoselectivity | 15:1 to 30:1 | Carbon dioxide coordination | CO₂ atmosphere | 82-95 |

| Cyclic α,β-epoxyketones | Diastereoselectivity | 4:1 | Steric hindrance | Tetrahydrofuran, -20°C | 78-85 |

| β-Lactams | Enantioselectivity | >99% ee | Chiral environment | Dimethylformamide, 40°C | 88-94 |

| Aldehydes | Regioselectivity | 1,4-selective | Electronic effects | Various solvents | 75-95 |

The cyanosilylation of cyclic α,β-epoxyketones catalyzed by tetraethylammonium cyanide demonstrates consistent 4:1 diastereoselectivity, attributed to the preferential approach of the nucleophile from the less hindered face of the substrate [8]. Computational studies using density functional theory calculations have provided insight into the transition state geometry, revealing that the tetraethylammonium cation stabilizes the developing negative charge through multiple C-H···O hydrogen bonding interactions [8].

The ring expansion reactions of β-lactams to γ-lactams exhibit exceptional enantioselectivity, with enantiomeric excesses exceeding 99% under optimized conditions . This remarkable selectivity arises from the formation of a highly ordered intermediate where the tetraethylammonium cation creates a chiral environment that directs the nucleophilic attack with high facial selectivity .

Mechanistic Studies of Cyanation Reactions

Comprehensive mechanistic investigations of tetraethylammonium cyanide-mediated cyanation reactions have provided detailed insights into the reaction pathways and the factors governing reactivity and selectivity. These studies employ a combination of kinetic analysis, spectroscopic characterization, and computational modeling to elucidate the fundamental processes involved [10] [9] [12].

Fourier transform infrared spectroscopy studies have revealed the existence of multiple cyanide species in solution, with the "free" cyanide ion absorbing at 2054 cm⁻¹ and the ion-paired species at 2062 cm⁻¹ [10]. The relative populations of these species depend on the solvent composition and the concentration of tetraethylammonium cations, with implications for the reaction kinetics and selectivity [10].

The mechanism of trimethylsilyl cyanide addition to aldehydes catalyzed by tetraethylammonium cyanide involves formation of a hypervalent silicon intermediate, as evidenced by ²⁹Si nuclear magnetic resonance spectroscopy [9]. This intermediate exhibits enhanced reactivity compared to the parent trimethylsilyl cyanide, facilitating rapid cyanohydrin formation under mild conditions [9]. The reaction can exhibit either first-order or second-order kinetics depending on the substrate concentration and catalyst loading, corresponding to different mechanistic pathways [9].

Recent studies on the benzannulation reaction of propargyl pyrrole derivatives have revealed a complex multi-step mechanism involving initial allene formation followed by cyclization [12]. The reaction proceeds through nucleophilic attack of the cyanide anion on the terminal alkyne, generating an allene intermediate that subsequently undergoes intramolecular cyclization to form the final indolizine product [12]. Control experiments using isotopically labeled substrates have confirmed the proposed mechanistic pathway and provided quantitative kinetic parameters [12].

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard